Product packaging for Methyl thioglycolate(Cat. No.:CAS No. 2365-48-2)

Methyl thioglycolate

Cat. No.: B116438
CAS No.: 2365-48-2
M. Wt: 106.15 g/mol
InChI Key: MKIJJIMOAABWGF-UHFFFAOYSA-N
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Description

Overview of Methyl Thioglycolate as a Scientific Research Subject

This compound serves as a significant subject in scientific research, primarily due to its dual functionality, possessing both a thiol (-SH) and an ester group. bloomtechz.combloomtechz.com This unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. imarcgroup.combloomtechz.com Researchers utilize this compound in the synthesis of pharmaceuticals, pesticides, and specialty chemicals. imarcgroup.comontosight.aichemicalbook.com

In the field of materials science, it is used in the production of polymers and resins. imarcgroup.com Its ability to act as a chain transfer agent in radical polymerization processes enables precise control over polymer molecular weight and architecture. bloomtechz.com Furthermore, it is employed in analytical chemistry as a reagent for the determination of certain metals. imarcgroup.comsolubilityofthings.com

Biochemical research also explores the properties of this compound. Its capacity to reduce disulfide bonds in proteins makes it a useful tool for studying protein structure. bloomtechz.com It has been investigated as a model system for studying oxidative DNA damage, as it can react with divalent metals to form reactive oxygen species that cause DNA strand breaks. biosynth.com

Historical Context of this compound Research

The historical roots of research involving thioglycolates can be traced back to the early 1930s with the work of scientist David R. Goddard. wikipedia.org While studying the resistance of proteins like keratin (B1170402) to digestion by protease enzymes, he identified thioglycolic acid (TGA) as a reagent capable of reducing disulfide bonds in these proteins. wikipedia.org This discovery laid the groundwork for the use of TGA and its derivatives, including this compound, in various applications.

Initially, TGA was developed in the 1940s for use as a chemical depilatory. wikipedia.org Over time, research expanded to its esters, such as this compound. The synthesis of this compound has been a subject of study, with early methods often involving the esterification of thioglycolic acid with methanol (B129727) using catalysts like sulfuric acid or p-toluenesulfonic acid. chemicalbook.comguidechem.comchemicalbook.com These methods, however, presented challenges such as low yields and environmental concerns, prompting further research into more efficient and cleaner synthesis routes. chemicalbook.comgoogle.com For instance, Chinese patents have disclosed alternative methods, such as synthesizing it from methyl chloroacetate (B1199739) or using molten salt hydrates as a reaction medium to improve the process. google.comgoogle.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dynamic, with a focus on improving production methods and expanding its applications. A significant trend is the development of more sustainable and cost-effective manufacturing processes to address the drawbacks of traditional synthesis methods. procurementresource.com This includes research into novel catalysts and reaction media to improve yield and reduce environmental impact. chemicalbook.comgoogle.com

In materials science, there is ongoing research into the use of this compound in the development of novel polymers with tailored properties. bloomtechz.com Its application in the synthesis of gold nanorods is another area of active investigation. sigmaaldrich.comsigmaaldrich.com

In the realm of atmospheric chemistry, the photodegradation of this compound is being studied to understand the formation and transformation of sulphur-rich particles, which are relevant to the global atmospheric sulphur budget. sigmaaldrich.comresearchgate.net Researchers are investigating its photochemistry in both gas and matrix isolation conditions to elucidate the photochemical mechanisms involved. researchgate.netconicet.gov.arresearchgate.net

Furthermore, the demand for this compound is influenced by trends in the cosmetics and pharmaceutical industries. The rising consumer focus on personal grooming continues to drive its use in hair removal products. procurementresource.comdatahorizzonresearch.com In the pharmaceutical sector, its role as a versatile intermediate for synthesizing a variety of drugs fuels ongoing research and demand. biosynth.comprocurementresource.com

Significance of this compound in Chemical and Biological Sciences

The significance of this compound in the chemical sciences stems from its versatility as a chemical intermediate. imarcgroup.combloomtechz.com Its bifunctional nature allows for its participation in nucleophilic additions, transesterification, and oxidation-reduction reactions, making it a key building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and pesticides. bloomtechz.comontosight.aichemicalbook.com It is used in the preparation of compounds like 3-carbomethoxy-4-oxotetrahydrothiopyran and 2- and 4-carbomethoxy-3-oxotetrahydrothiophene. sigmaaldrich.comsigmaaldrich.com The study of its synthesis and reactivity contributes to the broader understanding of organic reaction mechanisms. bloomtechz.com

In the biological sciences, this compound is significant for its interaction with biological macromolecules. bloomtechz.com Its ability to reduce disulfide bonds is a valuable tool for probing protein structure and function. bloomtechz.com It has been used in studies related to the antitumor antibiotic neocarzinostatin (B611948), where it forms an adduct with the nonprotein component. sigmaaldrich.comsigmaaldrich.com Research has also shown its potential to act as a reversible antagonist of oxytocin (B344502) at the receptor level, suggesting an inactivation of essential disulfide groups in the receptors. nih.gov Furthermore, its role as a model system for investigating oxidative DNA damage highlights its importance in understanding fundamental biological processes. biosynth.com

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₆O₂S ontosight.ai
Molecular Weight 106.14 g/mol ontosight.aisigmaaldrich.comsellchems.comlobachemie.com
Appearance Colorless to light green/pale yellow liquid ontosight.aiontosight.aisellchems.com
Odor Unpleasant ontosight.aiontosight.ai
Boiling Point 42-43 °C at 10 mmHg sigmaaldrich.comsellchems.comchemicalbook.com
Melting Point -24 °C sellchems.com
Density 1.187 g/mL at 25 °C sigmaaldrich.comsellchems.comchemicalbook.com
Refractive Index n20/D 1.466 sigmaaldrich.com
Water Solubility 40 g/L at 20 °C sellchems.com
pKa 8.04 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2S B116438 Methyl thioglycolate CAS No. 2365-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-sulfanylacetate
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InChI

InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3
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InChI Key

MKIJJIMOAABWGF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)CS
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Molecular Formula

C3H6O2S
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DSSTOX Substance ID

DTXSID0033673
Record name Methyl thioglycolate
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Molecular Weight

106.15 g/mol
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Physical Description

Colorless liquid with a stench; [MSDSonline]
Record name Methyl thioglycolate
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Boiling Point

148 °C
Record name METHYL THIOGLYCOLATE
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CAS No.

2365-48-2
Record name Methyl thioglycolate
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Record name Methyl mercaptoacetate
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Synthesis Methodologies and Advanced Preparations of Methyl Thioglycolate

Established Synthetic Pathways for Methyl Thioglycolate

The industrial production of this compound has traditionally relied on two primary synthetic routes: the esterification of thioglycolic acid with methanol (B129727) and the reaction of methyl chloroacetate (B1199739) with a sulfur source.

Esterification of Thioglycolic Acid with Methanol: Classical Approaches

The direct esterification of thioglycolic acid with methanol represents a fundamental and widely employed method for synthesizing this compound. ontosight.ai This equilibrium-driven reaction involves the condensation of the carboxylic acid and alcohol to form the corresponding ester and water.

Catalysis in Esterification: Sulfuric Acid and Solid Superacids

To accelerate the rate of esterification, which is inherently slow, acid catalysts are indispensable. Concentrated sulfuric acid has been a classical choice for this purpose. chemicalbook.com It protonates the carbonyl oxygen of thioglycolic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. A typical procedure involves refluxing a mixture of thioglycolic acid and methanol in the presence of a catalytic amount of sulfuric acid. chemicalbook.com

Beyond traditional mineral acids, solid superacids and acidic ion-exchange resins have emerged as heterogeneous catalysts. google.comresearchgate.net These materials offer advantages such as easier separation from the reaction mixture, reduced corrosiveness, and potential for recycling. researchgate.netresearchgate.net For instance, acidic ion exchangers like Amberlyst A-15 can be effectively used, and after the reaction, they can be mechanically separated from the product mixture. google.com Similarly, p-toluenesulfonic acid has been utilized as an effective catalyst, often as a solution in methanol. guidechem.comgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key variables include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

Research has shown that using an excess of methanol can shift the reaction equilibrium towards the product side, thereby increasing the conversion of thioglycolic acid. guidechem.com Molar ratios of thioglycolic acid to methanol in the range of 1:1.3 to 1:4.0 have been reported. guidechem.comgoogle.com

The reaction temperature is another critical factor. The esterification is typically carried out at the reflux temperature of the reaction mixture, which is often between 45°C and 65°C. guidechem.comguidechem.com A staged temperature profile can also be employed. For example, an initial reflux at a lower temperature (e.g., 45-55°C) can be followed by a period at a higher temperature (e.g., 55-65°C) after adding more catalyst. guidechem.com

The catalyst concentration also plays a significant role. For p-toluenesulfonic acid, a concentration of 0.5% to 1.0% of the total mass of the reactants has been found to be effective. guidechem.comgoogle.com The reaction time is typically several hours, with studies showing reflux times of around 4 to 8 hours. guidechem.comchemicalbook.com

Upon completion of the reaction, the product is isolated and purified. This usually involves a separatory distillation or vacuum distillation to separate the this compound from unreacted starting materials, the catalyst, and byproducts. guidechem.comguidechem.com An extraction step using a solvent like cyclohexane (B81311) may also be employed before the final distillation. chemicalbook.com

Interactive Data Table: Optimization of Esterification Reaction

ParameterRange/ValueObservation
Molar Ratio (Thioglycolic Acid:Methanol)1:1.3 - 1:4.0Excess methanol favors product formation. guidechem.comgoogle.com
CatalystSulfuric Acid, p-Toluenesulfonic Acid, Acidic Ion-Exchange Resinsp-Toluenesulfonic acid at 0.5-1.0% of total mass is effective. guidechem.comgoogle.com
Temperature45°C - 65°CStaged temperature profiles can improve yield. guidechem.com
Reaction Time4 - 8 hoursAdequate time is needed to reach equilibrium. guidechem.comchemicalbook.com

Synthesis from Methyl Chloroacetate

Salt Formation, Acidification, Extraction, and Separation Processes

In this synthetic pathway, methyl chloroacetate is typically reacted with a source of hydrosulfide (B80085), such as sodium hydrosulfide or sodium thiosulfate (B1220275). google.comwikipedia.org When sodium thiosulfate is used, a Bunte salt is formed as an intermediate. wikipedia.orgpatsnap.com

The general steps involved are:

Salt Formation: Methyl chloroacetate is reacted with a sulfur source. For example, with sodium thiosulfate, the reaction yields an organic thiosulfate. google.com

Acidification/Hydrolysis: The intermediate salt is then subjected to acid hydrolysis, often using a strong acid like hydrochloric acid, to generate the thiol group. guidechem.comgoogle.com

Extraction: The resulting this compound is extracted from the aqueous reaction mixture using an organic solvent such as chloroform (B151607). google.com

Separation: The final product is purified from the organic extract, typically by vacuum fractionation to remove the solvent and any impurities. google.com

One patented method describes adding methyl chloroacetate to a refluxing mixture of sodium thiosulfate and methanol. After the initial reaction, methanol is recovered, and concentrated hydrochloric acid is added to facilitate hydrolysis. Zinc powder can be added to assist in the reaction. The final product is then isolated through extraction with chloroform and subsequent vacuum distillation. google.com

Novel and Sustainable Synthetic Routes

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. For this compound, this includes exploring greener reaction conditions and alternative synthetic strategies.

One approach involves the use of water as a solvent, which is a significant step towards a more environmentally benign process. An efficient, one-pot synthesis of thieno[3,2-c]pyrans has been developed where this compound is reacted with other reagents in water, leading to excellent yields and eliminating the need for tedious purification steps. rsc.orgnih.gov While this is an application of this compound, the principles of performing reactions in water could potentially be applied to its synthesis.

Another area of innovation is the use of organocatalysis. Research has shown that the direct esterification of cellulose (B213188) with thioglycolic acid can be autocatalytic, meaning the thioglycolic acid itself can catalyze the reaction. researchgate.net This discovery opens up the possibility of catalyst-free or organocatalyzed esterification for producing this compound, which would reduce reliance on harsh mineral acids.

Furthermore, thiol-ene reactions involving this compound under solvent-free and initiator-free conditions have been reported. ukm.my This type of "click chemistry" is known for its high efficiency and mild reaction conditions, representing a sustainable avenue for the application and potential synthesis of related compounds. ukm.my

Sodium Hydrosulfide Method for Thioglycolic Acid Precursor

A common route to this compound begins with the synthesis of its precursor, thioglycolic acid. The sodium hydrosulfide method is a prominent technique for producing thioglycolic acid. atamanchemicals.comatamanchemicals.com This process typically involves the reaction of sodium or potassium chloroacetate with an alkali metal hydrosulfide in an aqueous medium. atamanchemicals.comatamanchemicals.com The resulting reaction mixture is then acidified and purified. atamanchemicals.com Variations of this method exist, including processes conducted under partial pressure of hydrogen sulfide (B99878) or carbon dioxide, and both batch and continuous operations have been described. atamanchemicals.com One approach involves reacting monochloroacetic acid and dichloroacetic acid with a molar excess of an alkali metal hydrosulfide at elevated pressures of at least 250 psig. justia.com

A specific low-temperature, normal-pressure method involves the dropwise addition of a chloroacetic acid solution to a sodium hydrosulfide solution at approximately 20°C. patsnap.com During this process, hydrogen sulfide gas is continuously introduced. patsnap.com Following the addition, the temperature is raised to 35°C to complete the reaction, which can achieve a conversion rate greater than 90%. patsnap.com

Utilization of Molten Salt Hydrates as Reaction Medium

A significant innovation in the synthesis of thioglycolate esters involves the use of molten salt hydrates as the reaction medium. chemicalbook.com This technique integrates the esterification process with in-situ separation, offering a more efficient and streamlined approach. For instance, in the preparation of this compound, a thioglycolic acid acidification liquid, produced via the sodium hydrosulfide method, is first concentrated by distillation to separate the initial sodium chloride solid. chemicalbook.com Subsequently, a salt such as calcium chloride is added to the concentrated liquid. chemicalbook.com The added salt and the water in the concentrate form a molten salt hydrate (B1144303), which serves as the medium for the esterification reaction with methanol. chemicalbook.comgoogle.com

This method offers several advantages. The use of molten salt hydrates like calcium chloride hydrate (CaCl₂·6H₂O) can facilitate the precipitation of sodium chloride due to the common ion effect, reducing the energy consumption associated with water distillation. google.com The reaction can proceed at lower concentrations of thioglycolic acid (10-40 wt%), which helps to prevent its oxidation and polymerization. google.comgoogle.com This approach simplifies the production process by combining the separation of thioglycolic acid, wastewater treatment, and the esterification reaction. chemicalbook.comgoogle.com After the reaction, the mixture settles and layers, allowing for the separation of the organic phase, which is the this compound product. chemicalbook.comgoogle.com

Management of High-Salt Organic Wastewater in Production

The production of thioglycolic acid using the sodium hydrosulfide method typically yields an aqueous solution with a thioglycolic acid content of 10-15%, resulting in the generation of a significant amount of high-salt organic wastewater. chemicalbook.com This presents challenges for the subsequent preparation of this compound. chemicalbook.com Traditional methods often lead to issues such as low yield, extended reaction times, equipment corrosion, and environmental pollution. chemicalbook.com

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various chemical compounds, including derivatives involving this compound. This technique has been successfully applied to the synthesis of 3-aminobenzo[b]thiophenes by reacting 2-halobenzonitriles with this compound in the presence of triethylamine (B128534) in DMSO at 130°C, achieving yields of 58–96%. rsc.orgresearchgate.net This method has been utilized in the creation of core motifs for various kinase inhibitors. rsc.org

In the context of producing thioglycolate esters, microwave irradiation can be employed in conjunction with molten salt hydrate systems. For example, the esterification of thioglycolic acid with 2-ethylhexanol in a molten salt hydrate medium can be carried out under microwave power of 700-1000W at a temperature of 100-120°C for a duration of 0.5-1.5 hours. google.com Similarly, microwave-assisted esterification of thioglycolic acid with 2-methoxyethanol (B45455) in a CaCl₂·6H₂O molten salt hydrate at 100–120°C for 30–60 minutes has achieved yields greater than 90%. These examples demonstrate the potential of microwave technology to significantly reduce reaction times and improve yields in the synthesis of this compound and related esters.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. bloomtechz.com One key area of focus is the use of water as a solvent, which is environmentally benign. An efficient, one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans has been developed in water by reacting 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles/carboxylates with this compound, achieving excellent yields of 65–95%. rsc.orgresearchgate.net This method eliminates the need for tedious purification steps, as the products can be purified by simply washing with lukewarm water. rsc.orgresearchgate.net Furthermore, the aqueous reaction medium is reusable for up to six cycles with only a minimal loss in product yield. rsc.orgresearchgate.net

Purification and Characterization of Synthesized this compound

The final step in the production of this compound is its purification to meet the required quality standards for its various applications.

Advanced Distillation and Separation Techniques

Following the synthesis of this compound, the product is typically isolated and purified using distillation techniques. procurementresource.com In many synthesis methods, after the initial reaction is complete, the resulting product mixture is subjected to fractional distillation or separatory distillation to obtain the final this compound product. procurementresource.comguidechem.comchemicalbook.com

One detailed method involves an initial separation of the ester layer from the reaction product using a fractional distillation apparatus. guidechem.com This ester layer is then subjected to vacuum distillation. guidechem.com The top fraction collected during this vacuum distillation is this compound. guidechem.comguidechem.com For instance, a crude this compound with a purity of 85% to 95% can be obtained as the top fraction, which upon standing may separate from any residual water. guidechem.com Further distillation can yield a product with a purity of ≥98.5%. guidechem.com

In a synthesis route starting from thioglycolic acid and methanol with p-toluenesulfonic acid as a catalyst, the ester layer is separated and distilled under reduced pressure. guidechem.com A preliminary fraction is collected, followed by the main this compound fraction (with a purity of 98.5%), and a bottom residue containing unreacted thioglycolic acid that can be recycled. guidechem.com Another method involves vacuum fractionation of a chloroform extract, where chloroform is first recovered, and then the fraction collected at 60-64°C under a vacuum of 0.088-0.099 WPa is the this compound product. guidechem.com

The purification of the thioglycolic acid precursor is also critical. Thioglycolic acid itself has a high boiling point and is susceptible to oxidation and self-esterification, making ordinary distillation challenging. dissertationtopic.net A more suitable process involves washing the organic phase with an aqueous NaOH solution, followed by distillation. dissertationtopic.net The process starts with atmospheric pressure distillation at a low temperature (35-80°C) to recover the solvent (e.g., ether), and then switches to a rotary evaporator for distillation under reduced pressure (e.g., 0.099 MPa) to obtain high-purity thioglycolic acid. dissertationtopic.net

Spectroscopic Characterization (e.g., FTIR, NMR) for Purity Assessment

The purity of this compound is crucial for its various applications, and spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for its assessment. These techniques provide detailed information about the molecular structure and can be used to identify and quantify impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various vibrational modes. Studies have been conducted on the IR spectrum of this compound in different phases, including gas, liquid, and matrix isolation, with the aid of Density Functional Theory (DFT) calculations to interpret the results. unlp.edu.arresearchgate.netconicet.gov.ar

In the gas phase, the spectrum is primarily explained by the presence of the most stable conformer. researchgate.netconicet.gov.arunlp.edu.ar However, the liquid-phase spectrum indicates strong intermolecular interactions, suggesting the formation of dimeric species. researchgate.netconicet.gov.ar The purity of this compound can be checked by its gas-phase FTIR spectrum. conicet.gov.arconicet.gov.ar

Key characteristic peaks in the FTIR spectrum of this compound are summarized in the table below. The presence of impurities would be indicated by the appearance of additional peaks not corresponding to this compound.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) (Gas Phase)
C=OStretching~1760
S-HStretching~2580
C-OStretching~1150-1250
C-SStretching~700-800
CH₃Bending~1440
CH₂Bending~1420

Interactive Data Table: FTIR Spectroscopy Data for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹) (Gas Phase)
C=OStretching~1760
S-HStretching~2580
C-OStretching~1150-1250
C-SStretching~700-800
CH₃Bending~1440
CH₂Bending~1420

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for determining the precise structure of a molecule and for quantifying the purity of a sample. Both ¹H NMR and ¹³C NMR are utilized for the characterization of this compound. nist.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. The spectrum typically shows three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and thiol (SH) protons. The integration of these signals can be used to confirm the ratio of protons in the molecule, and thus its purity. Impurities would present as additional, uncharacteristic signals. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, three signals are expected, corresponding to the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and the methyl carbon (-OCH₃). chemicalbook.comguidechem.com The chemical shifts of these carbons are indicative of their electronic environment and can confirm the compound's identity and purity. chemicalbook.com

The characteristic chemical shifts for this compound in both ¹H and ¹³C NMR spectra, typically recorded in a solvent like deuterated chloroform (CDCl₃), are detailed below. chemicalbook.comguidechem.comguidechem.com

Nucleus Functional Group Chemical Shift (ppm) (in CDCl₃) Multiplicity
¹H-SH~1.9-2.1Triplet
¹H-CH₂-~3.2-3.4Doublet
¹H-OCH₃~3.7-3.8Singlet
¹³C-CH₂-~26-
¹³C-OCH₃~52-
¹³CC=O~170-

Interactive Data Table: NMR Spectroscopy Data for this compound

NucleusFunctional GroupChemical Shift (ppm) (in CDCl₃)Multiplicity
¹H-SH~1.9-2.1Triplet
¹H-CH₂-~3.2-3.4Doublet
¹H-OCH₃~3.7-3.8Singlet
¹³C-CH₂-~26-
¹³C-OCH₃~52-
¹³CC=O~170-

By comparing the obtained FTIR and NMR spectra of a this compound sample with standard reference spectra, one can accurately assess its purity. The absence of extraneous peaks or signals is a strong indicator of a high-purity compound.

Reactivity and Mechanistic Studies of Methyl Thioglycolate

Nucleophilic Reactions Involving the Thiol Group

The thiol (-SH) group of methyl thioglycolate is the primary center of its nucleophilic reactivity. The sulfur atom, with its lone pairs of electrons, readily attacks electrophilic centers, participating in a variety of addition and substitution reactions. In the presence of a base, the thiol group can be deprotonated to form a more potent nucleophile, the thiolate anion (RS⁻), which is central to many of its key transformations.

Thioglycolysis is a chemical process that utilizes a thiol-containing compound to cleave chemical bonds, most notably disulfide bonds in proteins or ester linkages in natural products like tannins. This compound serves as an effective nucleophile in these reactions. guidechem.com The mechanism involves the nucleophilic attack of the thiolate anion of this compound on one of the sulfur atoms of a disulfide bond, leading to the formation of a mixed disulfide and a new free thiol. This reactivity is fundamental in applications such as the study of protein structures, where the reduction of disulfide bonds is a key step.

In a similar fashion, this compound can be employed to cleave ester linkages in complex molecules. The thiolate anion attacks the electrophilic carbonyl carbon of the ester, leading to the cleavage of the C-O bond and the formation of a thioester and an alcohol. This process is particularly useful in the structural elucidation of polyphenolic compounds.

The nucleophilic character of the thiol group enables its addition across various unsaturated systems, a process often referred to as hydrothiolation. These reactions are of significant importance in organic synthesis for the formation of carbon-sulfur bonds.

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the Thia-Michael addition, is a powerful tool for synthesis. This compound readily adds to chalcones (1,3-diaryl-2-propen-1-ones) to form β-mercapto carbonyl compounds. Research has demonstrated that molecular iodine can act as an efficient and mild catalyst for this transformation. researchgate.nettandfonline.com

The proposed mechanism for the iodine-catalyzed reaction involves the activation of the chalcone (B49325) by the iodine molecule. researchgate.netacs.org Iodine acts as a halogen-bond donor, coordinating to the carbonyl oxygen of the chalcone. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the thiol group of this compound. researchgate.net This environmentally benign catalytic system allows the reaction to proceed under solvent-free conditions with high efficiency. tandfonline.com A series of novel methyl 2-(3-oxo-1,3-diarylpropylthio)acetate derivatives have been synthesized using this method. researchgate.nettandfonline.com

Reactant 1Reactant 2CatalystConditionsProduct TypeReference
This compoundChalconesIodine (I₂)Solvent-free, Room Temp.β-mercapto carbonyl compounds researchgate.nettandfonline.com

This compound participates in base-catalyzed Michael additions to various α,β-unsaturated esters. The reaction proceeds via the formation of a thiolate anion, which then attacks the β-carbon of the activated alkene. Detailed studies comparing the reactivity of different unsaturated systems have revealed important mechanistic insights.

The reaction with methyl acrylate (B77674) proceeds readily to form the corresponding thioether adduct. nih.gov However, the reactivity with methyl methacrylate (B99206) is significantly lower. upc.edu This reduced reactivity is attributed to two main factors: the positive inductive effect of the α-methyl group, which reduces the electrophilicity of the double bond, and the steric hindrance caused by the same methyl group, which impedes the approach of the nucleophilic thiolate. upc.edu Consequently, methacrylates are considered poor Michael acceptors compared to acrylates in these thiol addition reactions. upc.edu

ThiolMichael AcceptorCatalystRelative ReactivityKey FindingReference
This compoundMethyl AcrylateBase/NucleophileHighFavorable Michael addition nih.govrsc.org
This compoundMethyl MethacrylateBase/NucleophileLowSteric hindrance and inductive effect reduce reactivity upc.edu
This compoundMethyl CrotonateBase/NucleophileModerateAddition proceeds as expected for an α,β-unsaturated ester nih.gov

This compound is a key building block in the synthesis of various sulfur-containing heterocycles, most notably 4-thiazolidinones. nih.gov This synthesis is typically a three-component reaction involving an aldehyde, an amine, and this compound (or thioglycolic acid). nih.govijrpr.com

Two primary mechanistic pathways are proposed for this cyclocondensation reaction. nih.gov

Pathway A (Imine First): The aldehyde and amine first condense to form an imine (Schiff base) intermediate. The thiol group of this compound then performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization where the nitrogen attacks the ester carbonyl, displacing the methoxy (B1213986) group to form the five-membered thiazolidinone ring. nih.govjmchemsci.com

Pathway B (Thio-adduct First): Alternatively, the thiol group can first add to the carbonyl carbon of the aldehyde to form a hemithioacetal. This intermediate then reacts with the amine, and subsequent intramolecular cyclization and dehydration yield the final product.

The reaction is often catalyzed by acids or dehydrating agents like zinc chloride (ZnCl₂) to facilitate the removal of water and drive the reaction to completion. researchgate.netnih.govchemmethod.com

The thiol-ene reaction is a powerful and versatile "click" chemistry reaction used extensively in polymer and materials science for synthesis and functionalization. wikipedia.orgyoutube.com this compound can participate in these reactions, particularly in photo-initiated radical processes. elsevierpure.comsci-hub.box

The mechanism of the radical-mediated thiol-ene reaction involves three main steps: wikipedia.org

Initiation: A radical initiator, upon exposure to UV light or heat, abstracts a hydrogen atom from the thiol group of this compound, generating a reactive thiyl radical (RS•). sci-hub.box

Propagation: The thiyl radical adds across the double bond (the 'ene') of a polymer backbone or monomer. This addition is typically anti-Markovnikov and results in a carbon-centered radical.

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, regenerating the thiyl radical and forming the final thioether product. This new thiyl radical can then participate in another propagation step.

This step-growth mechanism is highly efficient, tolerant of many functional groups, and less susceptible to oxygen inhibition compared to traditional acrylate polymerizations. nih.govrsc.org It is widely used for creating polymer networks, modifying surfaces, and synthesizing functional materials. rsc.orgnih.gov

Thiol Addition Reactions

Electrophilic Reactions and Functional Group Transformations of this compound

This compound's reactivity is characterized by the presence of its thiol group, which can readily participate in various electrophilic reactions and functional group transformations.

S-Transfer Agent in Sulfonyl Chloride Synthesis

While the direct use of this compound as an S-transfer agent in the synthesis of sulfonyl chlorides is not extensively detailed in the literature, the underlying chemistry of thioethers, which can be formed from thiols, provides a basis for this transformation. The general process involves the oxidation of a sulfur compound, followed by chlorination. google.com For instance, thioethers can be subjected to chlorination in an aqueous medium to yield sulfonyl chlorides. google.com This process is typically carried out in solvents like aqueous acetic acid. google.com The conversion involves the formation of an intermediate that is then chlorinated to the final sulfonyl chloride product. google.com

The synthesis of sulfonyl chlorides often involves the use of chlorine gas in a suitable solvent system until the reaction is complete, which can be indicated by a persistent green color. google.com

Reactions with Isothiocyanates to Form Rhodanine (B49660)

This compound is a key reactant in the synthesis of rhodanine and its derivatives. Rhodanines are heterocyclic compounds with a wide range of biological activities. The synthesis involves the reaction of an isothiocyanate with a compound containing both a thiol group and a carboxylic acid or ester function, such as this compound or thioglycolic acid. chemicalpapers.com

The reaction proceeds through the addition of the thiol group of this compound to the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the ester group, leading to the elimination of methanol (B129727) and the formation of the five-membered rhodanine ring. chemicalpapers.comresearchgate.net The reaction conditions can be varied, sometimes occurring in a solvent like methanol or even in a melt, depending on the specific isothiocyanate used. chemicalpapers.com

Table 1: General Scheme for Rhodanine Synthesis

StepReactantsProcessProduct
1 This compound + IsothiocyanateNucleophilic addition of the thiol group to the isothiocyanate carbon.Intermediate adduct
2 Intermediate adductIntramolecular cyclization and elimination of methanol.Rhodanine derivative

Free-Radical Photoinitiated Polymerization Reactions

This compound, as a thiol-containing compound, can participate in free-radical photoinitiated polymerization reactions, particularly in thiol-ene and thiol-acrylate systems. These "click" reactions are known for their high efficiency, rapid rates, and insensitivity to oxygen inhibition compared to traditional acrylate polymerization. usm.eduresearchgate.net The fundamental mechanism involves the photo-generation of radicals that abstract the hydrogen from the thiol's S-H group, creating a thiyl radical. researchgate.netradtech.org This thiyl radical then propagates by adding across the double bond of an 'ene' or acrylate monomer. A subsequent chain transfer step, involving the abstraction of a hydrogen atom from another thiol molecule by the newly formed carbon-centered radical, regenerates the thiyl radical, allowing the cycle to continue. radtech.org

Influence of Thiol Structure on Reaction Rates

Steric Hindrance: Increased steric bulk near the thiol group can decrease the rate of the thiol-Michael addition reaction. researchgate.net This is because steric hindrance can impede the approach of the thiyl radical to the double bond of the ene or acrylate.

Functionality: The number of thiol groups per molecule (functionality) influences the resulting polymer network's properties. For example, using a trifunctional thiol compared to a bifunctional thiol leads to a more crosslinked polymer network with a higher glass transition temperature (Tg). nih.gov This higher degree of crosslinking can affect the mobility within the network and, consequently, the reaction rates at later stages of polymerization. nih.gov

Acidity (pKa): The acidity of the thiol proton can also play a role. While not the sole determinant, the pKa value can influence the ease of hydrogen abstraction, which is a critical step in the chain transfer process. nih.gov

Role of Sulfur-Hydrogen Bond Weakening in Photopolymerization

The efficacy of thiols like this compound in photopolymerization is fundamentally linked to the nature of the sulfur-hydrogen (S-H) bond. Compared to the oxygen-hydrogen (O-H) bond in alcohols, the S-H bond is weaker and less polar due to the lower electronegativity and larger size of the sulfur atom. nih.gov

This relative weakness of the S-H bond is crucial for the chain-transfer-mediated propagation that characterizes thiol-ene reactions. The process of hydrogen abstraction from the thiol to regenerate a thiyl radical is energetically favorable, allowing the polymerization to proceed rapidly and efficiently. radtech.org Upon photoexcitation, the acidity of the thiol proton can increase, further facilitating proton transfer processes. nih.gov This efficient chain transfer mechanism is a primary reason why thiol-ene polymerizations are less susceptible to oxygen inhibition than standard acrylate polymerizations; the thiyl radicals are regenerated so quickly that the competing reaction with oxygen is minimized. radtech.org Quantum mechanical studies have confirmed that thiols act as weak hydrogen-bond donors, a property stemming from the low polarity of the S-H bond. nih.govchemrxiv.orgresearchgate.net

Photochemical Mechanisms in Gas Phase and Matrix Isolation

To understand the fundamental photochemical pathways of molecules like this compound, specialized techniques such as gas-phase photolysis and matrix isolation spectroscopy are employed. The matrix isolation technique involves trapping molecules from the gas phase in a solidified, inert gas matrix (such as argon or xenon) at cryogenic temperatures. uc.pt This environment immobilizes the molecules, preventing diffusion and allowing for the study of highly reactive or unstable intermediates generated by photolysis. uc.pt

When a molecule isolated in such a matrix is irradiated with UV light, various photochemical transformations can occur. uc.pt These may include:

Isomerization: Formation of structural isomers.

Bond Cleavage: Homolytic cleavage of bonds, such as the S-H or C-S bonds, to form radical pairs. The surrounding inert matrix creates a "cage effect," which can promote the recombination of these fragments. uc.pt

Rearrangement: Complex rearrangements to form new stable or metastable species, such as ketenes. uc.pt

By analyzing the infrared spectra of the matrix before and after irradiation, researchers can identify the products formed and elucidate the primary photochemical reaction mechanisms. nih.govresearchgate.net These studies provide critical insights into the photostability and degradation pathways of the compound.

Oxidative Processes and Environmental Abiotic Degradation

The environmental fate of this compound is largely determined by abiotic degradation processes, including atmospheric oxidation, hydrolysis, and photodegradation, which contribute to its transformation in the environment. nih.govechemi.comguidechem.com

Atmospheric Degradation via Hydroxyl Radicals

In the atmosphere, this compound is expected to exist solely in the vapor phase due to its estimated vapor pressure. nih.gov The primary degradation pathway for vapor-phase this compound is reaction with photochemically-produced hydroxyl (•OH) radicals. nih.govechemi.comguidechem.com The rate constant for this gas-phase reaction has been estimated using structure estimation methods. nih.govechemi.comguidechem.com

Table 2: Estimated Atmospheric Degradation Kinetics of this compound

ParameterValue
Reaction Rate Constant (k_OH) 3.5 x 10⁻¹³ cm³/molecule-sec at 25°C
Atmospheric Half-Life (t½) ~11 hours

The half-life is calculated assuming an average atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals per cm³. nih.govechemi.comguidechem.com

This relatively short half-life indicates that this compound is not persistent in the atmosphere and will be degraded fairly rapidly. nih.govechemi.comguidechem.com

Hydrolysis in Aqueous Environments

While this compound is not expected to undergo significant hydrolysis under neutral environmental conditions due to a lack of readily hydrolyzable functional groups, its stability is pH-dependent. nih.govechemi.comguidechem.com A base-catalyzed hydrolysis process can occur. nih.govechemi.comguidechem.com An estimated base-catalyzed second-order hydrolysis rate constant is 1.7 L/mole-sec. nih.govechemi.com This corresponds to calculated half-lives of 48 days at a pH of 7 and 5 days at a pH of 8, suggesting that hydrolysis becomes a more significant degradation pathway in alkaline aqueous environments. nih.govechemi.comguidechem.com

Photodegradation Studies: Formation of Sulfur-Rich Particles

Photodegradation is another crucial process in the environmental transformation of organosulfur compounds like this compound. researchgate.netrsc.orgchem960.com Studies using this compound as a model for organosulfur species of marine origin have shown that its photodegradation leads to the formation of sulfur-rich particles, specifically elemental sulfur and sulfate (B86663). researchgate.netrsc.orgconicet.gov.arscilit.com This process is considered important as it contributes to the global atmospheric sulfur budget. researchgate.netrsc.orgchem960.com

Research on levitated droplets of this compound has demonstrated that elemental sulfur (in the form of α-S₈) and sulfate (SO₄²⁻) can be photochemically generated. researchgate.netrsc.orgchem960.comscilit.com This formation occurs at the gas-liquid interface and is a result of the heterogeneous interaction between this compound and gaseous oxygen (O₂) and water (H₂O). researchgate.netrsc.orgchem960.comscilit.com

Interestingly, the oxidation of this compound exhibits different dependencies on light depending on the reaction environment. researchgate.netchem960.comconicet.gov.ar Studies using levitated droplets have shown that the droplet surface facilitates the oxidation of this compound even in the dark. researchgate.netchem960.comconicet.gov.ar However, for the oxidation to occur in bulk experiments, illumination is necessary. researchgate.netchem960.comconicet.gov.ar This indicates that both dark oxidative processes at interfaces and photochemical reactions driven by light play a role in the transformation of this compound. researchgate.netconicet.gov.ar

Intermolecular Interactions and Conformer Analysis

The study of this compound's (MTG) intermolecular interactions and conformational landscape is crucial for understanding its reactivity and physical properties. Spectroscopic and computational methods have revealed a complex interplay of forces that dictate its preferred structures in different phases.

Dimer Formation and Hydrogen Bonding

In the liquid phase, this compound exhibits strong intermolecular interactions, leading to the formation of dimers. researchgate.net This association is primarily driven by hydrogen bonding. Theoretical investigations, specifically Density Functional Theory (DFT) calculations, have been employed to determine the structure of the most stable dimeric form. unlp.edu.ar

The most stable dimer, (MTG)₂-I, is formed through the interaction of two enantiomeric forms of the most stable monomeric conformer of MTG. This structure is stabilized by a double hydrogen bond interaction where the lone pair of the oxygen atom from each carbonyl (C=O) group acts as a donor to the antibonding orbital (σ*) of the thiol's S-H bond in the other molecule. unlp.edu.ar This interaction is distinct from the C=O...H-O bridges seen in carboxylic acid dimers. researchgate.net

The formation of this dimeric species has been experimentally confirmed through infrared (IR) spectroscopy, particularly when analyzing the spectra of MTG in the liquid phase or when isolated in an argon matrix at increased concentrations. researchgate.netunlp.edu.ar The bonding characteristics of the dimer have been further analyzed using Natural Bond Orbital (NBO) analysis, which supports a "donor-acceptor" model for the interaction. unlp.edu.ar The calculated van der Waals penetration distance (dp) for the MTG dimer is approximately 0.5 Å, a value that indicates a significant donor-acceptor interaction. unlp.edu.ar

Table 1: Characteristics of the Most Stable this compound Dimer
PropertyDescriptionSupporting Evidence
StructureFormed from two enantiomeric forms of the most stable monomer.DFT Calculations (B3LYP/6-31+G)
Primary InteractionDouble hydrogen bond.Theoretical Models
Bonding ModelInteraction between the lone pair of the carbonyl oxygen (donor) and the σ (S-H) antibonding orbital (acceptor).NBO Analysis unlp.edu.ar
Experimental ObservationFTIR spectroscopy in liquid phase and concentrated matrix isolation.Spectroscopic Data researchgate.netunlp.edu.ar

Conformational Analysis using Spectroscopic and Computational Methods

The conformational flexibility of this compound is determined by the rotation around three key dihedral angles: τ1(C−O−C=O), τ2(O=C−C−S), and τ3(C−C−S−H). A combination of spectroscopic techniques and computational chemistry has been essential in identifying the most stable conformers and understanding the energy landscape of their interconversion.

Computational studies, primarily using DFT (B3LYP/6-311+G**), have identified two main stable conformers.

Conformer I (syn-gauche-(-)gauche): This is the most stable conformer. researchgate.net

Conformer II (syn-gauche-gauche): This is the second most stable conformer, existing at a slightly higher energy than Conformer I. researchgate.net

The energy barrier for the conversion between these two conformers has been calculated to be relatively low, at 9.28 kJ mol⁻¹ through one transition state (TS1) and 10.03 kJ mol⁻¹ through another (TS2).

Experimental validation of these conformers has been achieved through infrared spectroscopy across different phases:

Gas Phase: The gas-phase IR spectrum of MTG is explained by the presence of only the most stable conformer (Conformer I). researchgate.netunlp.edu.ar

Matrix Isolation: In matrix isolation studies using an argon matrix, both Conformer I and the higher-energy Conformer II were identified. researchgate.netunlp.edu.ar The narrow absorption bands characteristic of matrix isolation spectra allow for the clear distinction between the two forms.

Liquid Phase: The liquid-phase IR spectrum is dominated by features indicating strong intermolecular interactions, consistent with the dimer formation discussed previously, rather than a simple mixture of conformers. researchgate.net

Microwave spectrum analysis also supports a structure with C1 symmetry, which is consistent with the calculated structures of the stable conformers.

Table 2: Stable Conformers of this compound
ConformerNomenclatureRelative StabilityExperimental Observation Phase
Conformer Isyn-gauche-(-)gaucheMost StableGas Phase, Matrix Isolation researchgate.netunlp.edu.ar
Conformer IIsyn-gauche-gaucheSecond Most StableMatrix Isolation researchgate.netunlp.edu.ar

Applications of Methyl Thioglycolate in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The unique structure of methyl thioglycolate makes it an ideal starting material for synthesizing various heterocyclic systems. The thiol group provides a reactive nucleophilic sulfur center, while the ester group can participate in or be modified through numerous reactions. pharmaffiliates.comlookchem.com

This compound is a key reagent in the synthesis of substituted thiophenes, a core structure in many pharmaceuticals and materials.

Aminothiophenes: One of the most prominent methods for synthesizing 2-aminothiophenes is the Gewald reaction. While the classic Gewald synthesis involves an α-cyano ester, elemental sulfur, and a ketone or aldehyde, variations utilizing this compound have been developed. For example, methyl 3-aminothiophene-2-carboxylate can be synthesized from the reaction of this compound and 2-chloroacrylonitrile (B132963). chemicalbook.comechemi.com In one procedure, this compound is reacted with 2-chloroacrylonitrile in the presence of sodium methoxide (B1231860) in methanol (B129727) to yield the target aminothiophene ester. chemicalbook.comnih.gov This aminothiophene scaffold is a crucial intermediate for further functionalization. elsevierpure.com

Reactant 1Reactant 2BaseSolventProduct
This compound2-ChloroacrylonitrileSodium Methoxide (NaOMe)Methanol (MeOH)Methyl 3-aminothiophene-2-carboxylate
This compound3-Alkoxy-2-sulfonylacrylonitrilesTriethylamine (B128534)-Methyl 3-amino-4-sulfonylthiophene-2-carboxylates

Benzothiophenes: Benzothiophenes, which are present in several clinical agents like the selective estrogen receptor modulator Raloxifene and the asthma drug Zileuton, can also be synthesized using this compound. rsc.org A microwave-assisted method provides rapid access to 3-aminobenzo[b]thiophenes by reacting 2-halobenzonitriles with this compound in the presence of triethylamine. rsc.org This reaction proceeds in high yield and has been applied to the synthesis of scaffolds for various kinase inhibitors. rsc.org

This compound has been utilized in the preparation of both thiopyran and thiophene (B33073) carboxylates. Its reaction with acetylenic ketones in the presence of a base like cesium carbonate can yield methyl thiophene-2-carboxylates. researchgate.net Furthermore, it has been directly used in the synthesis of 3-carbomethoxy-4-oxotetrahydrothiopyran and 2- and 4-carbomethoxy-3-oxotetrahydrothiophene, demonstrating its utility in constructing six-membered and five-membered sulfur heterocycles containing a carbonyl group. lookchem.comchemicalbook.comchemicalbook.com

Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities. this compound is a direct precursor to 4-thiazolidone derivatives. For instance, it reacts with benzylidene dialkylaminoalkylamines to produce 2-aryl-3-dialkylaminoalkyl-4-thiazolidones, several of which have shown local anesthetic properties. acs.org Additionally, this compound reacts with isothiocyanates to form rhodanines, which are a class of 2-thioxo-thiazolidinones. chemicalbook.comchemicalbook.com The synthesis generally involves the condensation of an amine and an aldehyde to form an imine, which then undergoes cyclocondensation with the thiol group of thioglycolic acid (often generated in situ or used directly) or this compound. nih.gov

Pharmaceutical Synthesis and Medicinal Chemistry

This compound is an important intermediate in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). guidechem.comchemicalbook.comsellchems.com Its ability to act as a building block for complex heterocyclic systems makes it valuable in medicinal chemistry.

Several chemical suppliers note that this compound is used as an intermediate in the synthesis of anti-inflammatory drugs such as aspirin (B1665792) and ibuprofen. chemicalbook.comchemicalbook.combiosynth.comsmolecule.com While specific, mainstream synthetic routes for these particular drugs directly from this compound are not extensively detailed in primary research literature, its derivatives, such as substituted thiophenes, are explored for anti-inflammatory properties. For example, it can be used to create 2-carboxymethyl-3-aminothiophene, a precursor for other functionalized thiophenes that may possess therapeutic activities. guidechem.com

The application of this compound in oncology research is more specifically documented. It serves as a crucial starting material for building heterocyclic scaffolds used in the development of targeted cancer therapies. chemicalbook.com

EGFR Inhibitors: Epidermal Growth Factor Receptor (EGFR) inhibitors are a critical class of anti-cancer drugs. A key step in the synthesis of novel 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors involves the use of this compound. nih.gov It is reacted with 2-chloroacrylonitrile to synthesize a 3-amino-thiophene-2-carboxylic acid methyl ester intermediate. nih.gov This thiophene core is then further elaborated to create the final inhibitor molecules. nih.gov

Other Anti-cancer Applications: this compound is also used to synthesize 3-aminobenzo[b]thiophene scaffolds, which are precursors for inhibitors of kinases like PIM, LIMK1, and MK2, targets of interest in cancer therapy. rsc.org Furthermore, this compound reacts with the nonprotein component of the antitumor antibiotic neocarzinostatin (B611948), forming a 1:1 adduct, a reaction studied to understand the drug's mechanism of DNA damage. pharmaffiliates.comchemicalbook.com

Research AreaPrecursorIntermediate SynthesizedFinal Product Class
EGFR InhibitorsThis compound3-Amino-thiophene-2-carboxylic acid methyl ester5-Trifluoromethylpyrimidine derivatives
Kinase InhibitorsThis compound3-Aminobenzo[b]thiophenesPIM, LIMK1, MK2 Inhibitor Scaffolds
Antitumor AntibioticsThis compound-Reacts with Neocarzinostatin

Synthesis of Bioactive Compounds and Therapeutic Agents

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticancer agents. biosynth.comsmolecule.com It is utilized as an intermediate in the production of compounds like 3-carbomethoxy-4-oxotetrahydrothiopyran and 2- and 4-carbomethoxy-3-oxotetrahydrothiophene. chemicalbook.comsigmaaldrich.com The reactivity of its thiol group is central to its function. For instance, it reacts with the nonprotein component of the antitumor antibiotic neocarzinostatin to form a 1:1 adduct, a reaction significant in studying the drug's mechanism of action. sigmaaldrich.com

Furthermore, MTG is a starting material for synthesizing thiophene derivatives, which are core structures in many bioactive compounds. echemi.com An example is its use in preparing methyl 3-amino-2-thiophenecarboxylate (B8383156) through a reaction with 2-chloroacrylonitrile. echemi.com Research has also pointed to its potential in developing novel antibacterial agents, as it can bind to amino acids on bacterial surfaces, disrupting their function and inhibiting protein synthesis. biosynth.comchemicalbook.com

Applications in Drug Formulation

While not a common excipient, this compound plays a role in the development of advanced drug delivery systems. Its utility is demonstrated in the creation of functionalized nanoparticles designed for targeted therapy. For example, this compound is used in the preparation of gold nanorods (GNRs) that are subsequently conjugated with anticancer drugs like doxorubicin. sigmaaldrich.comsigmaaldrich.com These multifunctional nanoplatforms can be engineered for targeted drug delivery and positron emission tomography (PET) imaging of tumors, showcasing the compound's application in creating sophisticated therapeutic and diagnostic tools. sigmaaldrich.comsigmaaldrich.com

Agrochemical Synthesis

In the agrochemical industry, this compound is an important intermediate for the synthesis of pesticides. chemicalbook.com It is specifically identified as a key raw material in the production of the herbicide thiophensulfuron. echemi.com The synthesis of the thiophene core of such molecules often relies on the reactivity of this compound. A general synthetic route involves the reaction of acetylenic ketones with this compound in the presence of a base like cesium carbonate to yield methyl thiophene-2-carboxylates, which are foundational structures for various agrochemicals. researchgate.net

Polymer Science and Materials Chemistry

This compound has significant applications in polymer science, both in the production of polymers and in the modification of existing polymeric materials.

This compound is effectively used for the post-polymerization modification of polymers through photoinduced thiol-ene "click" reactions. A notable example is the functionalization of polymyrcene (PMy), a polymer derived from the naturally occurring monomer β-myrcene.

In this process, PMy is subjected to a photochemical reaction with this compound, using a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) under UV irradiation. This reaction introduces the thioglycolate functional group onto the polymer backbone. Research has shown that this thiol-ene addition is highly efficient, with primary thiols like this compound achieving high yields. The reaction also exhibits significant regioselectivity, with the thiol addition occurring much faster on the side-chain double bonds of 1,4-polymyrcene compared to the main-chain double bonds. This selectivity is attributed to the different accessibility of the double bonds and steric hindrance.

Below is a table summarizing the findings from a study on the photofunctionalization of 1,4-polymyrcene with various thiols, highlighting the efficiency of primary thiols like this compound.

Thiol TypeExample CompoundThiol-ene Addition Yield
Primary (1°)This compound~95%
Secondary (2°)2-Methyl-2-propanethiol~80%
Tertiary (3°)2-Methyl-2-propanethiol<5%

This interactive table is based on data regarding the photochemical functionalization of 1,4-polymyrcene.

Analytical Chemistry Reagent

This compound also serves as a specialized reagent in the field of analytical chemistry. Its ability to react with specific analytes makes it useful for derivatization, a process that modifies a chemical compound to make it more suitable for analysis, typically by gas chromatography (GC). Derivatization can increase the volatility and thermal stability of an analyte, reduce its adsorption within the analytical system, and improve peak separation and detector response. gcms.cz

For instance, this compound is used as a derivatizing agent for the simultaneous determination of methylated arsenic species, such as dimethylarsinic acid and monomethylarsonic acid, in human urine samples by gas chromatography/mass spectrometry (GC/MS). It is also employed in the preparation of functionalized gold nanorods for analytical and biomedical applications. chemicalbook.comsigmaaldrich.com

Biochemical and Biological Interactions of Methyl Thioglycolate

Interactions with Biological Macromolecules

Methyl thioglycolate's ability to interact with essential biological macromolecules, such as proteins, is a key aspect of its biochemical profile. These interactions can influence cellular function and viability, particularly in microorganisms.

Binding to Amino Acids on Bacterial Surfaces

This compound has been shown to bind to amino acids on the surface of bacteria. biosynth.comchemicalbook.com This interaction is thought to disrupt the normal functioning of these surface proteins, which can lead to a cessation of cell growth and eventual cell death. biosynth.comchemicalbook.com The binding is facilitated by the thiol group in this compound, which can interact with components of the bacterial cell wall. biosynth.comchemicalbook.comresearchgate.net The outer membrane of bacteria, which contains various proteins and lipids, serves as a barrier and is involved in numerous cellular processes. researchgate.netnih.gov The disruption of these processes through binding events can compromise the integrity of the cell wall and lead to leakage of intracellular contents. researchgate.netnih.gov

Inhibition of Protein Synthesis through Ribosomal Interaction

Evidence suggests that this compound can inhibit protein synthesis. biosynth.com This inhibition is proposed to occur through its interaction with ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. biosynth.com By interfering with the ribosome's ability to bind to mRNA, this compound can halt the production of essential proteins, thereby disrupting cellular functions. biosynth.com The process of protein synthesis is a fundamental and highly regulated process in all living organisms. plos.org Ricin, a potent toxin, inhibits protein synthesis by binding to the ribosomal P-stalk, a crucial component for the elongation step of protein synthesis. nih.gov

DNA Damage and Repair Mechanisms

This compound is notably involved in processes that lead to DNA damage, often in conjunction with other molecules like the antitumor antibiotic neocarzinostatin (B611948). It also serves as a tool in studying the mechanisms of DNA damage.

Influence on Neocarzinostatin Activation and DNA Damage Expression

This compound plays a crucial role in the activation of neocarzinostatin, a potent antitumor agent. lookchem.comchemicalbook.compharmaffiliates.comalfa-chemistry.com The active component of neocarzinostatin is its chromophore, which, in the presence of thiols like this compound, becomes a highly reactive species capable of causing DNA damage. pnas.orgcaltech.edu This activation involves a nucleophilic attack by the thiol on the chromophore, leading to the formation of a biradical species that can abstract hydrogen atoms from the deoxyribose backbone of DNA, resulting in strand breaks. pnas.orgsciencepublishinggroup.com The extent and type of DNA damage induced by neocarzinostatin can be influenced by the specific thiol used for activation. oup.comnih.govnih.gov

Formation of Adducts with Antitumor Antibiotics (e.g., Neocarzinostatin Chromophore)

This compound reacts with the nonprotein component of the antitumor antibiotic neocarzinostatin to form a 1:1 adduct. chemicalbook.comcaltech.eduscientificlabs.co.uknetascientific.comsigmaaldrich.comthomassci.comacs.orgsigmaaldrich.com This reaction is a key step in the mechanism of action of neocarzinostatin. caltech.edu The structure of this adduct has been extensively studied to understand the stereochemistry and the mechanistic pathway of its formation. caltech.eduacs.org The formation of this adduct is a rapid and irreversible process that ultimately leads to the generation of the DNA-cleaving species. caltech.eduacs.org

Oxidative DNA Damage as a Model System

This compound has been utilized as a model system for studying oxidative DNA damage. biosynth.com Its reaction with certain metals can generate reactive oxygen species (ROS), which are known to cause damage to DNA. biosynth.com Oxidative DNA damage is a significant factor in mutagenesis and carcinogenesis. nih.govmdpi.comrsc.org The study of such damage is crucial for understanding various pathological conditions. nih.govrsc.org For instance, the interaction of this compound with calicheamicin, another enediyne antibiotic, has been studied in the context of DNA damage in supercoiled DNA, providing insights into the accessibility of the drug and the role of the activating thiol. researchgate.netpnas.org

Interactive Data Table: Compounds Mentioned

Compound NameCAS NumberMolecular Formula
This compound2365-48-2C3H6O2S
Thioglycolic acid68-11-1C2H4O2S
Neocarzinostatin9014-02-2Not Applicable
Glutathione (B108866)70-18-8C10H17N3O6S
Calicheamicin108212-75-5Not Applicable

Receptor-Level Interactions

Studies conducted on isolated rat uterine tissue have demonstrated that this compound acts as a reversible antagonist to oxytocin (B344502). researchgate.netsigmaaldrich.com Oxytocin is a hormone that stimulates uterine contractions, and its effects are mediated through specific oxytocin receptors. encyclopedia.pub The research showed that the antagonistic action of this compound occurs at the receptor level, directly interfering with the ability of oxytocin to elicit its physiological response in the uterine tissue. researchgate.netsigmaaldrich.com This antagonism was found to be reversible, meaning the receptor function can be restored after the removal of the compound. researchgate.net

The mechanism proposed for the reversible antagonism of oxytocin receptors by this compound involves the compound's interaction with key structural components of the receptor itself. researchgate.netsigmaaldrich.com It has been suggested that this antagonism is caused by the reversible inactivation of essential disulfide groups within the oxytocin receptor. researchgate.netsigmaaldrich.com Disulfide bonds are crucial for maintaining the three-dimensional structure and, therefore, the function of many proteins, including receptors. By interacting with these disulfide groups, this compound likely alters the receptor's conformation, preventing oxytocin from binding effectively and initiating a cellular response. researchgate.netsigmaaldrich.com The reversible nature of this interaction implies that the disulfide bonds are not permanently broken but are temporarily modified. researchgate.net

Table 2: Receptor-Level Interaction Findings

Interaction TypeTarget ReceptorEffectProposed Mechanism
AntagonismOxytocin Receptors (isolated rat uterus)Reversible antagonism of oxytocin-induced effects researchgate.netsigmaaldrich.comReversible inactivation of essential disulfide groups in the receptor researchgate.netsigmaaldrich.com

Potential in Biochemical Pathways

The glyoxalase system is a critical detoxification pathway in most living organisms, responsible for neutralizing reactive and cytotoxic α-oxoaldehydes, primarily methylglyoxal (B44143). wikipedia.orgfrontiersin.orgcropj.com This pathway consists of two main enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), that work in concert with the thiol cofactor glutathione (GSH). wikipedia.orgresearchgate.net The process begins with the spontaneous reaction of methylglyoxal and GSH to form a hemithioacetal adduct. researchgate.netnih.gov GLO1 then catalyzes the isomerization of this adduct to S-D-lactoylglutathione, which is subsequently hydrolyzed by GLO2 to D-lactate, regenerating the initial GSH. wikipedia.orgsigmaaldrich.com

The involvement of this compound in this specific pathway has been subject to investigation. As a thiol-containing compound, its potential interaction is of interest. However, research indicates that purified Glyoxalase II does not have activity with thiol esters of thioglycolate. sigmaaldrich.com While studies on the optimization of the glyoxalase pathway have included thioglycolates as substances of interest, the primary and established function of the system remains the GSH-dependent detoxification of methylglyoxal. wikipedia.org The system displays a narrow substrate specificity, focusing predominantly on the hemithioacetal formed from methylglyoxal and glutathione. frontiersin.org

Theoretical and Computational Chemistry Studies on Methyl Thioglycolate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively applied to study methyl thioglycolate. These calculations provide a robust framework for understanding its electronic structure, conformational landscape, and vibrational properties. The B3LYP functional combined with basis sets like 6-311+G** is a common level of theory used for these investigations. unlp.edu.arconicet.gov.ar

Computational studies have been crucial in identifying the stable conformers of this compound. The conformational flexibility of the molecule arises from internal rotations around three key dihedral angles: τ1(C−O−C=O), τ2(O=C−C−S), and τ3(C−C−S−H). unlp.edu.arconicet.gov.arworldscientific.com

DFT calculations have identified several possible conformations. unlp.edu.arconicet.gov.ar The two most stable conformers are found to be nearly equal in energy. unlp.edu.ar The global minimum energy structure is the syn-gauche-(-)gauche conformer. conicet.gov.arresearchgate.net The second most stable conformer, syn-gauche-gauche, is also significant and has been identified in matrix-isolation studies. unlp.edu.arresearchgate.net In the gas phase at ambient temperature, the population is dominated by the most stable conformer. unlp.edu.arresearchgate.net Ab initio calculations have also been used to predict the molecular structure, though some inconsistencies with experimental data regarding the position of the thiolic hydrogen have been noted. worldscientific.com

Table 1: Calculated Properties of the Most Stable Conformers of this compound This table is interactive. You can sort and filter the data.

Conformer Name Dihedral Angles (τ1, τ2, τ3) Relative Energy (kcal/mol) Computational Method
syn-gauche-(-)gauche (syn, gauche, -gauche) 0.00 B3LYP/6-311+G**
syn-gauche-gauche (syn, gauche, gauche) Low B3LYP/6-311+G**

Note: The exact relative energy for the second conformer is very small. The syn-gauche-(-)gauche is identified as the most stable structure. unlp.edu.arconicet.gov.arresearchgate.net

Theoretical calculations are essential for interpreting experimental infrared (IR) spectra. By simulating the vibrational spectra of different conformers, researchers can assign the observed absorption bands to specific vibrational modes. unlp.edu.ardiva-portal.org DFT calculations, specifically using the B3LYP/6-311+G** level of theory, have been successfully used to simulate the IR spectrum of this compound. unlp.edu.arconicet.gov.ar

The simulated spectrum for the most stable syn-gauche-(-)gauche conformer shows excellent agreement with the experimental gas-phase FTIR spectrum, allowing for a complete interpretation of the observed bands. unlp.edu.arconicet.gov.ar In contrast, the IR spectrum of liquid this compound shows features that suggest strong intermolecular interactions, which are not present in the gas phase. unlp.edu.arresearchgate.net For matrix-isolated this compound, the simulations helped to identify the presence of not only the most stable conformer but also the second most stable one, syn-gauche-gauche. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for the Most Stable Conformer of this compound This table is interactive. You can sort and filter the data.

Tentative Assignment Gas Phase (Experimental) Ar-Matrix (Experimental) Calculated (B3LYP/6-311+G**)
ν(C=O) 1761 1755 1792
ν(S-H) 2580 2575 2605
δ(CH₂) 1440 1435 1450
τ(C-S) ~700 ~700 705

Source: Data compiled from theoretical studies. unlp.edu.arconicet.gov.ar Note that values are approximate and depend on the specific study.

Quantum chemical calculations are a powerful tool for mapping out reaction pathways by characterizing the geometries and energies of intermediates and transition states. acs.orgresearchgate.netakj.az For this compound, DFT has been used to calculate the transition states connecting its two most stable conformers. unlp.edu.arconicet.gov.ar

Furthermore, computational models have been employed to study the mechanisms of reactions relevant to this compound, such as the sulfa-Michael addition. rsc.org DFT calculations on the addition of methanethiol (B179389) (a model for thiol compounds) to various Michael acceptors have revealed mechanistic details and helped predict reactivity. acs.org Such studies can determine whether a reaction proceeds through a base-catalyzed, nucleophile-initiated, or ion-pair mechanism by evaluating the energetics of the respective transition states. rsc.org The calculation of activation barriers and the energies of high-energy intermediates provides a quantitative understanding of reaction kinetics. acs.orgacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and interactions in different environments. acs.orgnih.gov While detailed MD simulation studies focusing specifically on monomeric this compound are not widely reported in the searched literature, the technique has been mentioned in the context of interpreting the liquid-phase IR spectrum, where strong intermolecular interactions are observed. unlp.edu.arresearchgate.net MD simulations, in conjunction with quantum chemical calculations, were used in a theoretical study of the acetic acid dimer, a system with analogous hydrogen bonding motifs. unlp.edu.ar Such simulations can be used to check the stability of calculated structures at various temperatures. researchgate.net For related methyl esters, MD simulations have been used to determine liquid-liquid phase equilibria and interfacial properties in aqueous solutions. rsc.org

Mechanistic Insights from Computational Models

Computational models offer profound mechanistic insights into chemical reactions that are often difficult to obtain through experimental means alone. acs.org For reactions involving thiols like this compound, computational studies have been instrumental in understanding reaction selectivity and kinetics. rsc.org

For example, in the thiol-maleimide "click" reaction, computational and kinetic modeling demonstrated that the choice of solvent, initiator, and the specific thiol (such as this compound) directly influences the operative reaction mechanism. rsc.org These models can distinguish between base-initiated, nucleophile-initiated, and ion-pair-initiated pathways. rsc.org Similarly, DFT studies on the reaction of methanethiol with various Michael acceptors have provided detailed mechanistic information on bioconjugation reactions, predicting thermodynamic stability and kinetic reactivity. acs.org These models can predict which reactants will form adducts more readily and explain the role of different functional groups in the reactants. acs.org

Studies on Intermolecular Interactions (e.g., Dimer Formation)

The liquid-phase behavior of this compound is marked by strong intermolecular interactions, leading to the formation of dimers. unlp.edu.arresearchgate.net Computational studies have been vital in characterizing these interactions. DFT calculations were used to predict the structure of the this compound dimer, (MTG)₂. unlp.edu.arconicet.gov.ar

The most stable dimer structure is stabilized by a double hydrogen-bond interaction, where the oxygen atom of the carbonyl group (C=O) of one monomer interacts with the hydrogen atom of the thiol group (S-H) of the other, and vice versa. conicet.gov.arconicet.gov.ar The calculated IR spectrum of this theoretical dimer structure shows excellent agreement with the experimental spectrum observed when the concentration of this compound is increased in an argon matrix. unlp.edu.arresearchgate.net

To quantify the strength and nature of this interaction, the interaction energy (ΔE) was calculated and corrected for the basis set superposition error (BSSE). unlp.edu.ar Natural Bond Orbital (NBO) analysis was also performed, which interprets the bonding in terms of "donor-acceptor" interactions between the lone pair of the carbonyl oxygen and the antibonding σ*(S-H) orbital. unlp.edu.ar The calculated van der Waals penetration distance further supports the interpretation of this interaction as a significant intermolecular bond. unlp.edu.ar

Environmental Fate and Transport Research

Atmospheric Chemistry and Degradation Pathways

In the atmosphere, methyl thioglycolate is subject to degradation primarily through reactions with photochemically-produced hydroxyl radicals. echemi.comnih.govguidechem.com

The primary degradation pathway for vapor-phase this compound in the atmosphere is its reaction with hydroxyl radicals (•OH). echemi.comnih.govguidechem.com The rate constant for this gas-phase reaction has been estimated using structure-activity relationship (SAR) models. This reaction initiates a series of chemical transformations that ultimately break down the compound.

The rate constant for the reaction between this compound and hydroxyl radicals is estimated to be 3.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.comnih.govguidechem.com Based on this rate constant and an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals/cm³, the atmospheric half-life of this compound is calculated to be approximately 11 hours. echemi.comnih.govguidechem.com This relatively short half-life indicates that the compound is not persistent in the atmosphere.

Table 1: Atmospheric Reaction Data for this compound

Parameter Value Reference
Reaction Rate Constant with •OH 3.5 x 10⁻¹¹ cm³/molecule-sec echemi.comnih.govguidechem.com

Aquatic Fate and Hydrolysis Kinetics

In aquatic environments, the fate of this compound is influenced by hydrolysis, particularly under basic conditions. echemi.comnih.govguidechem.com

The hydrolysis of this compound is subject to base catalysis. echemi.comnih.govguidechem.com A second-order hydrolysis rate constant has been estimated using structure estimation methods. echemi.comnih.govguidechem.com This constant quantifies the rate at which the compound breaks down in water at different pH levels.

The estimated base-catalyzed second-order hydrolysis rate constant for this compound is 1.7 L/mol-sec. echemi.comnih.govguidechem.com This corresponds to hydrolysis half-lives of approximately 48 days at a pH of 7 and 5 days at a pH of 8. echemi.comnih.govguidechem.com While hydrolysis is not expected to be a significant fate process under neutral conditions, it becomes more relevant in alkaline environments. echemi.comnih.govguidechem.com

Table 2: Hydrolysis Data for this compound

pH Half-Life Reference
7 48 days echemi.comnih.govguidechem.com

Photodegradation in Various Phases (Gas, Liquid, Matrix Isolation)

Studies on the photodegradation of this compound have been conducted in the gas phase, in liquid droplets, and under matrix isolation conditions to understand its photochemical behavior. researchgate.netresearchgate.netconicet.gov.arunlp.edu.ar

In the gas phase, UV-visible broadband photolysis of this compound leads to the formation of methyl acetate (B1210297) and elemental sulfur (S₈). researchgate.netconicet.gov.arunlp.edu.ar When photolysis is carried out in the presence of molecular oxygen, the products include sulfur dioxide (SO₂), methanol (B129727), formic acid, and carbon monoxide. researchgate.netconicet.gov.arunlp.edu.ar

Under matrix isolation conditions, which trap and stabilize reactive intermediates, the photoproducts of this compound are methanol, thioformaldehyde (B1214467) (H₂CS), and carbon monoxide. researchgate.netconicet.gov.arunlp.edu.ar In the presence of oxygen within the matrix, the photoproducts observed are formaldehyde, methane, and carbon dioxide. researchgate.netconicet.gov.arunlp.edu.ar

Experiments on levitated droplets, serving as a model for organosulfur species of marine origin, have shown that elemental sulfur (α-S₈) and sulfate (B86663) (SO₄²⁻) can be photochemically generated at the gas-liquid interface through heterogeneous interaction with gaseous oxygen and water. researchgate.netresearchgate.net

Table 3: Photodegradation Products of this compound

Phase Conditions Products Reference
Gas Phase UV-Vis Photolysis Methyl acetate, S₈ researchgate.netconicet.gov.arunlp.edu.ar
Gas Phase UV-Vis Photolysis with O₂ SO₂, Methanol, Formic acid, CO researchgate.netconicet.gov.arunlp.edu.ar
Matrix Isolation UV-Vis Photolysis Methanol, H₂CS, CO researchgate.netconicet.gov.arunlp.edu.ar
Matrix Isolation UV-Vis Photolysis with O₂ Formaldehyde, Methane, CO₂ researchgate.netconicet.gov.arunlp.edu.ar

Formation of Elemental Sulfur and Sulfate

Research into the photochemistry of this compound reveals its potential to degrade into elemental sulfur and sulfate precursors under various conditions. The photodegradation of this compound is a key process in its environmental transformation. rsc.org

Studies involving the UV-visible broad-band photolysis of this compound in the gas phase have shown that this process leads to the formation of methyl acetate and elemental sulfur (S₈). conicet.gov.ar When the photolysis occurs in the presence of molecular oxygen (O₂), the reaction yields different products, including sulfur dioxide (SO₂). conicet.gov.ar Sulfur dioxide is a significant atmospheric compound that can be further oxidized to form sulfate (SO₄²⁻), a major component of acid rain and atmospheric aerosols. rsc.orgconicet.gov.ar

Further investigations using levitated droplets of this compound as a model for organosulfur species of marine origin demonstrated that both elemental sulfur (α-S₈) and sulfate (SO₄²⁻) can be generated photochemically. rsc.orgresearchgate.net This transformation occurs at the gas-liquid interface through heterogeneous interaction with gaseous oxygen and water, highlighting the importance of atmospheric conditions on the fate of this compound. rsc.orgresearchgate.net

Experimental ConditionKey Photochemical Products from this compoundReference
Gas Phase (UV-Vis Photolysis)Methyl acetate, Elemental Sulfur (S₈) conicet.gov.ar
Gas Phase (in presence of O₂)Sulfur Dioxide (SO₂), Methanol, Formic Acid, Carbon Monoxide conicet.gov.ar
Levitated Droplets (Photolysis)Elemental Sulfur (α-S₈), Sulfate (SO₄²⁻) rsc.orgresearchgate.net
Ar Matrix IsolationMethanol, Thioformaldehyde (H₂CS), Carbon Monoxide conicet.gov.ar

Occurrence in Natural Environments

This compound is recognized as a naturally occurring compound, particularly within marine systems, where it participates in the complex cycling of organic sulfur.

Intermediate in the Organic Sulfur Cycle in Marine Environments

This compound is an identified intermediate in the organic sulfur cycle within marine environments. conicet.gov.archemicalbook.comchemicalbook.com It belongs to a series of compounds with the general structure CH₃OC(O)(CH₂)nSH that are involved in this critical biogeochemical process. conicet.gov.archemicalbook.com The marine sulfur cycle involves a vast array of volatile organic sulfur compounds (VOSCs) that are produced and transformed by marine organisms. researchgate.net

This cycle is crucial for global sulfur distribution and climate regulation. Key compounds in this cycle include dimethylsulfoniopropionate (DMSP), dimethyl sulfide (B99878) (DMS), and methanethiol (B179389) (MeSH). researchgate.net DMSP, produced in large quantities by marine algae, degrades into the climatically active gas DMS or into MeSH. researchgate.net this compound's role as an intermediate places it within this complex network of sulfur transformations that are essential for marine microbial ecosystems. chemicalbook.comresearchgate.net

Compound NameChemical FormulaRole in Marine Sulfur CycleReference
Dimethylsulfoniopropionate(CH₃)₂S⁺CH₂CH₂COO⁻Major precursor produced by phytoplankton researchgate.net
Dimethyl Sulfide(CH₃)₂SClimatically active gas, cloud condensation nuclei precursor researchgate.net
MethanethiolCH₃SHKey intermediate from DMSP degradation researchgate.net
This compound HSCH₂COOCH₃Intermediate in the organic sulfur cycle conicet.gov.archemicalbook.com
SulfateSO₄²⁻Major form of sulfur in seawater, end product of oxidation frontiersin.org
Elemental SulfurS₈Intermediate in oxidation/reduction pathways frontiersin.org

Production by Marine Phytoplankton

Scientific studies have reported that this compound is produced by marine phytoplankton. conicet.gov.archemicalbook.comchemicalbook.com Phytoplankton are the foundation of the marine food web and major drivers of biogeochemical cycles, including the production of various organic sulfur compounds. mdpi.com The synthesis of compounds like this compound by these microorganisms introduces them into the marine environment, where they can then participate in the broader sulfur cycle. conicet.gov.archemicalbook.com

The production of volatile organic compounds by phytoplankton is a well-documented phenomenon. For instance, various species of phytoplankton, including cyanobacteria and diatoms, are known to produce significant amounts of methanol. mdpi.com Similarly, the production of sulfur-containing compounds is a key metabolic function for many marine algae, which synthesize these molecules for various physiological purposes. researchgate.net The identification of this compound as a product of marine phytoplankton underscores the importance of these organisms as a natural source of reactive sulfur compounds in the oceans. conicet.gov.archemicalbook.com

Organism TypeRelation to Organic Sulfur Compound ProductionExample Compounds ProducedReference
Marine PhytoplanktonProducers of this compound and other VOSCs.This compound, DMSP conicet.gov.archemicalbook.comresearchgate.net
DiatomsA major group of phytoplankton known to produce organic matter and influence aerosol composition.DMSP, Fatty Acids researchgate.netmdpi.com
DinoflagellatesKnown for high production rates of DMSP and other bioactive compounds.DMSP, Reactive Oxygen Species researchgate.netnih.gov
CyanobacteriaProkaryotic phytoplankton that contribute to marine primary production and VOC release.Methanol mdpi.com

Future Research Directions for Methyl Thioglycolate

Exploration of Novel Synthetic Methodologies

The conventional synthesis of methyl thioglycolate involves the esterification of thioglycolic acid with methanol (B129727), often catalyzed by strong acids like sulfuric acid. ontosight.aichemicalbook.com However, this method presents challenges such as low yields, extended reaction times, equipment corrosion, and significant environmental pollution. chemicalbook.comgoogle.com Future research is geared towards developing simpler, more efficient, and environmentally benign synthetic routes.

One promising area of exploration is the use of molten salt hydrates as a reaction medium. A method has been proposed that involves the esterification of thioglycolic acid and methanol within a molten salt hydrate (B1144303), which can lead to faster product separation and improved yields. google.com This approach, particularly when using a low concentration of thioglycolic acid, can minimize side reactions like polymerization and oxidation that are prone to occur at higher concentrations. chemicalbook.comgoogle.com

Another avenue of research involves starting from different raw materials. For instance, a method utilizing methyl chloroacetate (B1199739) has been explored, though it has been noted for its complex process and high energy consumption. chemicalbook.comgoogle.com Further investigation into alternative starting materials and reaction pathways could lead to more economical and sustainable production methods. The development of processes that integrate the separation of thioglycolic acid, treatment of wastewater, and the esterification reaction in a streamlined manner is a key goal to reduce production costs and environmental impact. chemicalbook.com

Development of New Catalytic Systems for this compound Reactions

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are used, they come with drawbacks such as corrosion and environmental concerns. chemicalbook.comgoogle.com Research into solid acid catalysts and other chloride-based catalysts is ongoing, aiming for higher yields and lower costs. google.com

This compound itself, along with other thiols, has shown potential as an organocatalyst. For instance, it has been effectively used to catalyze the radical-chain addition of aldehydes to alkenes, a process known as hydroacylation. rsc.org In some cases, this compound has been found to be a highly efficient catalyst, particularly for the hydroacylation of electron-rich alkenes. rsc.org The combination of thiol organocatalysts with visible light photoredox catalysis represents a modern strategy for activating C-H bonds, as seen in the direct arylation of benzylic ethers. sigmaaldrich.comnih.gov

Future research will likely focus on:

Designing more robust and recyclable solid acid catalysts to replace corrosive liquid acids.

Exploring novel organocatalysts for a wider range of reactions involving this compound.

Investigating dual catalytic systems , such as the merger of photoredox catalysis with organocatalysis, to achieve new transformations under mild conditions. nih.govacs.org

Developing asymmetric catalytic systems to produce chiral molecules, which is of high importance in the pharmaceutical industry. diva-portal.orgyok.gov.tr

Advanced Applications in Medicinal and Agrochemical Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.aiprocurementresource.com Its utility stems from the reactive mercapto group, which can participate in a variety of chemical transformations to build complex molecules. ontosight.ai

In Medicinal Chemistry:

This compound and its derivatives are building blocks for a range of bioactive molecules, including anti-inflammatory drugs and treatments for autoimmune diseases. procurementresource.combiosynth.com It is used in the synthesis of compounds that can inhibit bacterial growth by binding to amino acids on the bacterial surface and interfering with protein synthesis. biosynth.com Research has shown its use in the preparation of intermediates for drugs like thieno[3,4-b]quinoline-9(4H)-ones and the artificial sweetener thiophenesaccharin. researchgate.net Furthermore, it has been used in the synthesis of 5-trifluoromethylpyrimidine derivatives as potential EGFR inhibitors for cancer therapy. nih.gov The compound also reacts with the antitumor antibiotic neocarzinostatin (B611948). sigmaaldrich.comsigmaaldrich.com

Future research in this area will likely focus on:

Synthesizing novel heterocyclic compounds derived from this compound for screening as new drug candidates.

Developing targeted drug delivery systems , for example, by conjugating this compound derivatives to gold nanorods for combined cancer therapy and imaging. sigmaaldrich.com

Exploring its role in the synthesis of protein therapeutics , such as its use as a thiol additive in one-pot native chemical ligation and metal-free desulfurization for chemical protein synthesis. nih.gov

In Agrochemical Chemistry:

This compound is a precursor for pesticides and herbicides. procurementresource.comchemball.comlookchem.com For example, it is a raw material for the herbicide thifensulfuron. chemball.comlookchem.com The demand for more effective and environmentally benign agrochemicals continues to drive research in this area.

Future research directions include:

Designing and synthesizing new classes of pesticides and herbicides based on the this compound scaffold.

Investigating the structure-activity relationships of these new compounds to optimize their efficacy and selectivity.

Developing more sustainable and cost-effective manufacturing processes for existing and new agrochemicals derived from this compound. procurementresource.com

Deeper Mechanistic Understanding of Biochemical Interactions

Understanding the biochemical interactions of this compound is crucial for both its therapeutic applications and for assessing its potential toxicity. The thiol group is known to interact with biological molecules. For instance, it can reduce disulfide bonds in proteins like keratin (B1170402), which is the basis for its use in some cosmetic applications. ontosight.aiunibo.it

Research has shown that this compound can react with quinones through a Michael addition, a mechanism that may be relevant to the biological activity of certain natural products. pnas.org It has also been used to study the activation mechanism of antitumor antibiotics like dynemicin A and neocarzinostatin. sigmaaldrich.comsigmaaldrich.com The interaction of thiols with enzymes is a key area of study; for example, the enzymatic cleavage of ether bonds by lignin-degrading etherases involves a thiolysis reaction with a significant rate enhancement compared to the non-enzymatic reaction. acs.org

Future research should aim to:

Elucidate the detailed mechanisms by which this compound and its derivatives interact with specific biological targets, such as enzymes and receptors.

Investigate the metabolic pathways of this compound in biological systems to better understand its fate and potential for bioaccumulation.

Explore the role of the thiol group in mediating the biological activity of more complex molecules derived from this compound.

Comprehensive Environmental Impact Assessments

The environmental fate and impact of this compound and other organosulfur compounds are of growing concern. While it is considered biodegradable under aerobic conditions, it may persist in anaerobic environments. ontosight.ai Organosulfur compounds, in general, can be toxic to aquatic life. cpchem.com The photodegradation of this compound particles is an area of atmospheric research, as organosulfur compounds contribute to the atmospheric sulfur budget. sigmaaldrich.com

Current knowledge on the environmental toxicity of many organosulfur compounds is limited. oup.comcdnsciencepub.com In silico studies can help predict the ecotoxicity of this compound and its metabolites, but these predictions need to be confirmed with further in vivo assays. nih.gov

Future research in this domain should focus on:

Conducting comprehensive studies on the biodegradability of this compound under various environmental conditions.

Performing detailed ecotoxicological studies to determine its effects on a wide range of organisms.

Investigating the atmospheric chemistry of this compound to understand its contribution to aerosol formation and climate effects. copernicus.org

Developing and validating predictive models for the environmental fate and toxicity of organosulfur compounds.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is poised to accelerate research on this compound significantly. Computational methods can be employed to:

Predict reaction outcomes and optimize synthetic conditions , thereby reducing the number of experiments required.

Model the interaction of this compound and its derivatives with biological targets at the molecular level, aiding in the design of new drugs and agrochemicals.

Simulate the environmental fate and transport of the compound, helping to assess its environmental impact.

Use in silico tools to predict the toxicity of this compound and its byproducts, guiding safer chemical design. nih.gov

Experimental validation of these computational predictions is essential. For instance, DFT (Density Functional Theory) can be used to characterize key intermediates in thiol oxidation catalyzed by certain complexes. sigmaaldrich.com The integration of these approaches will enable a more rational and efficient exploration of the chemical and biological space of this compound, leading to the development of innovative and sustainable technologies.

Q & A

Q. What are the established protocols for synthesizing methyl thioglycolate in laboratory settings, and how can reproducibility be ensured?

this compound is typically synthesized via condensation reactions, such as reacting thioglycolic acid with methanol under acidic catalysis. For example, in polymer functionalization, it is used with a molar ratio of 3:1 (SMe/VTM) under controlled conditions . Reproducibility hinges on documenting reagent purity, reaction temperature, catalyst type, and inert atmosphere handling (due to its air sensitivity) . Detailed procedural steps should follow guidelines for experimental reporting, including explicit characterization data (e.g., NMR peaks at 3.25 ppm for methylene protons and 3.78 ppm for methoxy groups) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR Spectroscopy : Peaks at δ 3.25 ppm (CH₂S) and δ 3.78 ppm (OCH₃) confirm functional groups .
  • GC-MS : Monitors volatile impurities and degradation products.
  • Refractometry : Measures refractive index (n²⁰/D 1.466) to verify consistency with literature . Purity assessments should adhere to standardized protocols, such as those in , which emphasize replicable data presentation and statistical validation.

Q. What are the critical safety considerations when handling this compound in laboratory experiments?

this compound is air-sensitive and emits toxic fumes upon decomposition. Protocols mandate storage under inert gas (e.g., N₂) at temperatures below +30°C . Handling requires fume hoods, PPE (gloves, goggles), and immediate neutralization of spills with alkaline solutions. Stability studies should preemptively address reactivity with oxidizing agents .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in nucleophilic vs. radical-mediated pathways, and what experimental evidence supports these distinctions?

In nucleophilic pathways (e.g., thiol-ene reactions), this compound acts as a sulfur nucleophile, forming covalent bonds with electrophilic centers. Radical pathways, such as those in polymer grafting, involve initiators like AIBN to generate thiyl radicals, confirmed via ESR spectroscopy . Contrasting outcomes (e.g., regioselectivity or byproduct formation) can be analyzed using kinetic studies and DFT calculations to map transition states .

Q. What methodologies resolve contradictions in reported kinetic data for this compound’s esterification or hydrolysis reactions?

Discrepancies in rate constants or product yields often arise from variations in solvent polarity, catalyst loading, or measurement techniques (e.g., in situ IR vs. offline titration). Systematic reviews () recommend meta-analyses to isolate confounding variables, such as temperature gradients or impurities in starting materials. Replicating studies under strictly controlled conditions (e.g., anhydrous solvents, standardized equipment) reduces ambiguity .

Q. How can researchers optimize this compound’s stability in long-term catalytic applications, such as polymer functionalization?

Degradation pathways (e.g., oxidation to disulfides or hydrolysis to thioglycolic acid) are mitigated by:

  • Encapsulation : Embedding in silica matrices to limit air exposure.
  • Additives : Incorporating radical scavengers (e.g., BHT) to suppress auto-oxidation.
  • In Situ Monitoring : Using real-time FTIR or Raman spectroscopy to track stability . Accelerated aging studies under controlled humidity and temperature provide predictive insights .

Q. What advanced computational models predict this compound’s reactivity in novel synthetic pathways?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model solvation effects and transition states. For instance, MD predicts preferential attack at the thiocarbonyl group in Michael addition reactions, validated experimentally via LC-MS . Machine learning algorithms trained on reaction databases can further refine predictive accuracy .

Methodological Guidance

Q. How should researchers design experiments to distinguish between this compound’s primary and secondary reaction products?

  • Isotopic Labeling : Use ¹³C-labeled methanol to track esterification sites via NMR.
  • Chromatographic Separation : Employ HPLC with UV/Vis detection (λ = 254 nm) to isolate intermediates.
  • Tandem MS : Fragmentation patterns identify structurally similar byproducts .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

Nonlinear regression models (e.g., Hill equation) quantify efficacy and potency in enzyme inhibition assays. For meta-analyses, mixed-effects models account for inter-study variability in IC₅₀ values, while funnel plots detect publication bias .

Q. How can interdisciplinary collaboration enhance this compound’s application in emerging fields like green chemistry?

Partnerships with computational chemists, toxicologists, and engineers enable:

  • Solvent Optimization : Replacing volatile organic solvents with ionic liquids.
  • Lifecycle Analysis : Assessing environmental impact via LCA software (e.g., SimaPro).
  • Biocatalysis : Engineering enzymes (e.g., lipases) for selective ester synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.